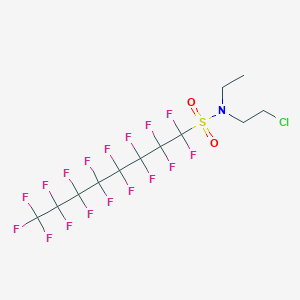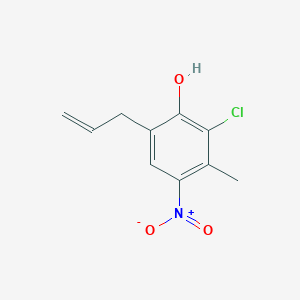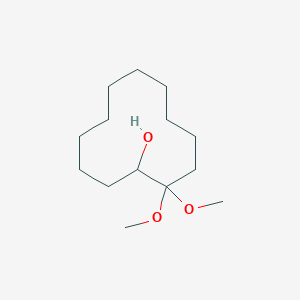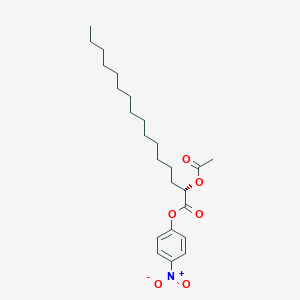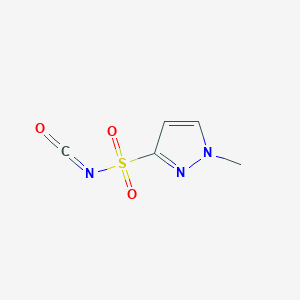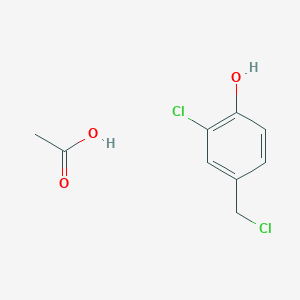
1,2-Ethanediamine, N,N-diethyl-N'-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two ethyl groups and a 4-methoxyphenyl group attached to the nitrogen atoms of the ethylenediamine backbone. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1,2-dichloroethane with diethylamine and 4-methoxyaniline under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- involves large-scale chemical reactors where the reactants are mixed and heated under controlled temperatures and pressures. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce primary or secondary amines.
科学的研究の応用
1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: Similar structure but lacks the 4-methoxyphenyl group.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains additional methyl groups on the nitrogen atoms.
Ethylenediamine: The simplest form of ethylenediamine without any additional substituents.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall functionality, making it valuable for specific applications in research and industry.
特性
CAS番号 |
89687-26-3 |
|---|---|
分子式 |
C13H22N2O |
分子量 |
222.33 g/mol |
IUPAC名 |
N',N'-diethyl-N-(4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)11-10-14-12-6-8-13(16-3)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3 |
InChIキー |
XUCODAYOWPYRCL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


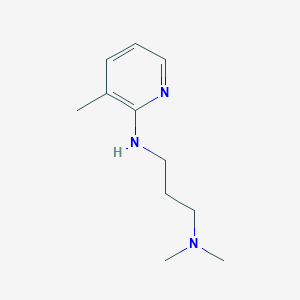
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
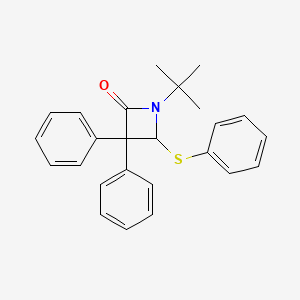
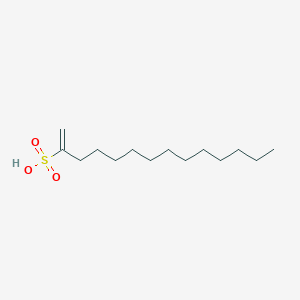
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
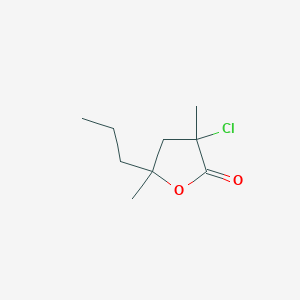
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
